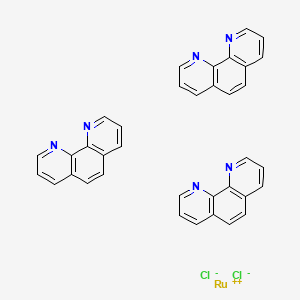

Tris(1,10-phenanthroline); dichlororuthenium

Description

1,10-Phenanthroline; ruthenium(2+); dichloride, commonly denoted as [Ru(phen)₃]Cl₂, is a coordination compound comprising a Ru²⁺ center coordinated by three 1,10-phenanthroline (phen) ligands and two chloride counterions. It exists as a dark red crystalline solid, often in hydrate form (CAS 207802-45-7) . Key properties include:

- Photophysical Features: Strong metal-to-ligand charge-transfer (MLCT) transitions with high molar extinction coefficients and room-temperature luminescence, making it suitable for optical applications .

- Electrochemical Behavior: Exhibits multiple redox processes, including multi-electron transfer reactions, as shown by cyclic voltammetry .

- Applications:

- DNA Biosensing: Acts as a redox mediator in electrochemical DNA sensors, achieving detection limits as low as 4.03 × 10⁻¹⁴ mol L⁻¹ for HPV DNA .

- Oxygen Sensing: Used in silicone films for optical oxygen detection due to its luminescence quenching properties .

- Anticancer Research: Demonstrates cytotoxicity by disrupting microtubule function in human cells .

- Material Science: Serves as a precursor for synthesizing polyoxometalates (POMs) with catalytic and photochemical activity .

Properties

CAS No. |

23570-43-6 |

|---|---|

Molecular Formula |

C36H24Cl2N6Ru |

Molecular Weight |

712.6 g/mol |

IUPAC Name |

dichlororuthenium;tris(1,10-phenanthroline) |

InChI |

InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |

InChI Key |

UWXWBVKIJZGXQL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |

Related CAS |

22873-66-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- Ruthenium(III) chloride hydrate (RuCl3·xH2O)

- 1,10-Phenanthroline (phen)

- Lithium chloride (LiCl)

- Solvent: Dimethylformamide (DMF)

- Inert atmosphere: Argon or nitrogen to prevent oxidation

- Reflux temperature: Approximately 130–140 °C

- Reaction time: 6–8 hours

Stepwise Synthesis

-

- Weigh stoichiometric amounts of RuCl3·xH2O (e.g., 1.56 g, ~6 mmol), 1,10-phenanthroline (e.g., 2.40 g, 12 mmol), and lithium chloride (e.g., 1.68 g, 28 mmol).

- Add these to a three-necked flask containing 10 mL of DMF.

- Purge the system with argon to maintain an inert atmosphere.

- Reflux the mixture at 130–140 °C for 6–8 hours.

-

- After reflux, cool the reaction mixture to room temperature.

- Add acetone (about 50 mL) to precipitate the complex.

- Cool the mixture overnight at low temperature (e.g., 0 °C).

- Filter the precipitate by vacuum filtration.

- Wash the solid with cold acetone multiple times.

- Dry under vacuum to obtain the cis-[Ru(phen)2Cl2]·3H2O as atropurpureus (deep purple) crystals.

This procedure is well-established and yields the complex in high purity and reasonable yield.

Purification and Characterization

- The crude product is often purified by recrystallization from acetone or by column chromatography using alumina or silica gel with acetonitrile as an eluent.

- The complex can be converted to different salt forms (e.g., PF6− salts) by treatment with ammonium hexafluorophosphate (NH4PF6) for enhanced stability or solubility.

- Characterization is performed by elemental analysis, UV-Vis spectroscopy, NMR spectroscopy, cyclic voltammetry, and mass spectrometry to confirm the structure and purity.

Variations and Advanced Synthetic Routes

Use of Microwave Irradiation

- Microwave-assisted synthesis has been reported for related ruthenium complexes, where the reaction time is significantly reduced (to about 15 minutes) at elevated temperatures (~180 °C) using ethylene glycol as solvent.

- This method provides efficient coordination and can be adapted for the preparation of cis-[Ru(phen)2Cl2] by reacting Ru(IV) precursors with phenanthroline under microwave conditions.

Ligand Modifications and Complex Derivatives

- Derivatives of 1,10-phenanthroline, such as 5-bromo-1,10-phenanthroline, can be prepared by bromination of phenanthroline under controlled conditions (oleum and bromine at elevated temperature), which can then be used to synthesize modified ruthenium complexes.

- These modifications influence the electronic properties and applications of the complexes but follow similar coordination chemistry principles.

Summary Table of Preparation Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Atmosphere | Yield/Notes |

|---|---|---|---|---|---|---|

| 1 | RuCl3·xH2O + 2 eq. 1,10-phenanthroline + LiCl | DMF | 130–140 °C | 6–8 hours | Argon | Formation of cis-[Ru(phen)2Cl2] |

| 2 | Cooling + acetone addition + filtration | Acetone | Room temp + cold | Overnight | Ambient | Precipitation and isolation |

| 3 | Optional salt metathesis with NH4PF6 | Water/Acetonitrile | Room temp | 1–2 hours | Ambient | Conversion to PF6− salt |

| Microwave-assisted (alternative) | Ru(IV) precursor + phenanthroline | Ethylene glycol | 180 °C (microwave) | 15 min | Argon | Rapid synthesis, high efficiency |

Research Findings and Notes

- The cis-isomer is favored under these synthetic conditions due to kinetic control and ligand field stabilization.

- Lithium chloride plays a critical role in stabilizing the ruthenium complex and facilitating ligand substitution.

- The complex exhibits characteristic UV-Vis absorption bands due to metal-to-ligand charge transfer (MLCT), confirming successful coordination.

- The preparation method is robust and reproducible, allowing for scale-up and adaptation to synthesize related ruthenium polypyridine complexes.

- Purified complexes demonstrate good stability and are suitable for further functionalization or application in photochemical and biological studies.

Biological Activity

1,10-Phenanthroline; ruthenium(2+); dichloride is a coordination compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through detailed research findings, case studies, and data tables.

1. Chemical Structure and Properties

The compound consists of a ruthenium ion coordinated to three 1,10-phenanthroline ligands and two chloride ions. Its structure can be represented as follows:

where "phen" refers to 1,10-phenanthroline. The unique properties of this compound arise from the metal-ligand interactions, which influence its reactivity and biological effects.

2. Antimicrobial Activity

Research has demonstrated that ruthenium(II) complexes exhibit significant antimicrobial properties against various bacterial strains. A study assessed the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of several ruthenium(II) complexes, including those with 1,10-phenanthroline ligands. The results indicated:

| Complex | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| cis-α-[Ru(Me4phen)(bb7)]²⁺ | Staphylococcus aureus | 0.5 | 1 |

| cis-α-[Ru(Me4phen)(bb7)]²⁺ | Escherichia coli | 2 | 4 |

| cis-α-[Ru(phen)(bb7)]²⁺ | Pseudomonas aeruginosa | 4 | 8 |

The cis-α-[Ru(Me4phen)(bb7)]²⁺ complex showed superior antimicrobial activity compared to others tested, suggesting that modifications to the phenanthroline ligand can enhance efficacy against both Gram-positive and Gram-negative bacteria .

3. Anticancer Activity

The anticancer potential of ruthenium complexes has been extensively studied, particularly their ability to induce cytotoxic effects in cancer cell lines. For instance, tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride was tested against various cancer cell lines such as A2780 (ovarian carcinoma) and HCT116 (colorectal carcinoma). Key findings include:

- Cytotoxicity : The IC50 values for these complexes were around 2 µM in A2780 cells.

- Mechanism of Action : JHOR11 complex induced reactive oxygen species (ROS) production leading to autophagy and cellular senescence without triggering apoptosis .

Table: Cytotoxicity of Ruthenium Complexes

| Complex | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| JHOR10 | A2780 | >10 | No significant activity |

| JHOR11 | A2780 | ~2 | ROS production, autophagy |

| JHOR11 | HCT116 | ~2 | ROS production, autophagy |

Case Study: Detection of Microorganisms

A recent application of tris-(4,7-diphenyl-1,10 phenanthroline)ruthenium(II) dichloride involved its use as a fluorescent sensor for detecting microorganisms in pharmaceutical products. This method utilized fluorescent optical respirometry (FOR), which allowed real-time monitoring of microbial growth by measuring fluorescence quenching caused by viable microorganisms' metabolic activity .

Case Study: In Vivo Efficacy

In vivo studies using zebrafish as a model demonstrated that JHOR11 complex effectively reduced the proliferation of HCT116 colon cancer cells without causing toxicity to the embryos. This suggests potential for clinical applications in treating multidrug-resistant tumors .

Scientific Research Applications

Biological Applications

Anticancer Activity

One of the most notable applications of Ru(phen)₂Cl₂ is in cancer therapy. Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example, research involving the A2780 ovarian cancer cell line showed that Ru(phen)₂Cl₂ induces apoptosis through mechanisms involving increased reactive oxygen species (ROS) production and alterations in mitochondrial membrane potential .

- Mechanism of Action : The compound's mechanism includes the induction of cellular senescence and autophagy, which are critical pathways in cancer cell death. The study indicated that the counter-anion of the complex significantly influences its internalization rate and cytotoxicity .

In Vivo Studies

In vivo experiments using zebrafish embryos as a model organism have highlighted the efficacy of Ru(phen)₂Cl₂ in inhibiting tumor growth. The compound was administered to zebrafish injected with human colon cancer cells, demonstrating a marked reduction in tumor proliferation over time .

Material Science Applications

Photophysical Properties

The photophysical properties of Ru(phen)₂Cl₂ make it an excellent candidate for applications in photonics and materials science. The complex exhibits strong luminescence characteristics, which can be harnessed for developing sensors and light-emitting devices. Research has shown that modifications to the ligand environment can enhance the luminescent properties of ruthenium complexes .

- Sensor Development : For instance, derivatives of Ru(phen)₂Cl₂ have been employed in creating fluorescent sensors capable of detecting environmental pollutants or biological markers through changes in their emission spectra .

Analytical Chemistry Applications

Detection of Microorganisms

Ru(phen)₂Cl₂ has been utilized as a fluorescent sensor for detecting microorganisms in pharmaceutical products. The complex’s fluorescence is quenched by the presence of oxygen, allowing for real-time monitoring of microbial metabolic activity via fluorescent optical respirometry (FOR). This technique significantly reduces the time required for microbial detection compared to traditional methods .

- Methodology : The FOR method enables researchers to assess the metabolic rates of viable microorganisms quickly, providing insights into contamination levels in both sterile and non-sterile environments .

Comparative Data Table

Case Studies

- Anticancer Efficacy Study : A comprehensive study evaluated the cytotoxic effects of Ru(phen)₂Cl₂ on various cancer cell lines, revealing its potential as a therapeutic agent with low toxicity profiles compared to traditional chemotherapeutics. The study also explored how different counter-anions affect the internalization and efficacy of the complex .

- Fluorescent Sensor Application : Another study focused on the development of a fluorescent sensor based on Ru(phen)₂Cl₂ for detecting microbial contamination in pharmaceutical products. The results indicated that this sensor could provide rapid assessments of microbial viability, thereby enhancing quality control processes in pharmaceutical manufacturing .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

Structural and Functional Variations

The table below summarizes critical differences between [Ru(phen)₃]Cl₂ and analogous complexes:

Detailed Comparisons

[Ru(phen)₃]Cl₂ vs. [Ru(bpy)₃]Cl₂

- Ligand Effects : Phenanthroline’s rigid planar structure enhances DNA intercalation compared to bipyridine, enabling stronger DNA binding . Bpy complexes, however, exhibit faster electron-transfer kinetics due to reduced steric hindrance .

- Photophysics : [Ru(bpy)₃]²⁺ has a shorter excited-state lifetime (~600 ns) than [Ru(phen)₃]²⁺ (~1 µs), limiting its utility in time-resolved sensing .

- Applications : Bpy complexes are preferred in light-emitting devices (OLEDs), while phen complexes excel in biosensing due to superior DNA affinity .

[Ru(phen)₃]Cl₂ vs. [Ru(dpp)₃]Cl₂

- Substituent Impact : The diphenyl groups in dpp ligands extend π-conjugation, red-shifting MLCT transitions by ~30 nm and increasing molar extinction coefficients by 50% .

- Sensitivity : [Ru(dpp)₃]²⁺ shows higher oxygen sensitivity in silicone films, with a Stern-Volmer quenching constant (Ksv) 2× greater than [Ru(phen)₃]²⁺ .

Modified Phenanthroline Complexes

- Chromophore Attachments : Coumarin- or naphthalimide-functionalized phen ligands (e.g., [Ru(L1)(L2)(NCS)₂]) exhibit absorption cross-sections 3× larger than unmodified phen complexes, enabling applications in solar cells .

- Chiral Derivatives : Λ- and Δ-[Ru(phen)₂(p-MOPIP)]²⁺ enantiomers selectively stabilize G-quadruplex DNA, inhibiting telomerase activity with IC₅₀ values < 10 µM .

Q & A

Basic Research Questions

Q. What are common synthesis protocols for ruthenium(II) dichloride complexes with 1,10-phenanthroline derivatives?

- Methodology :

- Coordination Reaction : React tris(1,10-phenanthroline)ruthenium(II) dichloride with substituted ligands (e.g., thia-crown ethers, selena-crown ethers) under reflux conditions in ethanol or acetonitrile for 24–72 hours .

- Purification : Use silica gel chromatography to isolate products, followed by recrystallization from ethanol to obtain orange-red crystals .

- Key Parameters : Heating duration varies with ligand bulkiness (e.g., 72 hours for 4,7-diphenyl-1,10-phenanthroline) .

Q. How is tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride used as a luminescent oxygen sensor?

- Experimental Design :

- Preparation : Dissolve the complex in phosphate-buffered saline (PBS, pH 7.4) to prepare a 120 µM working solution. For example, 1 mg of complex in 7.127 mL PBS .

- Stability Note : The complex is light-sensitive and prone to degradation; prepare solutions fresh .

- Detection : Monitor oxygen-dependent luminescence quenching (emission at 625 nm in ethanol) .

Q. What analytical methods are used to quantify Fe using 1,10-phenanthroline?

- Procedure :

- Ferroin Formation : Mix Fe with 1,10-phenanthroline in acidic conditions to form a red chelate (λ = 510 nm) .

- Photometric Assay : Measure absorbance to determine Fe concentration. Adjust pH to 3–9 for optimal complex stability .

Q. How is 1,10-phenanthroline utilized in DNA-protein interaction studies?

- Approach :

- Nuclease Activity : Use 1,10-phenanthroline to cleave DNA via oxidative damage in the presence of Cu and reducing agents (e.g., mercaptopropionic acid) .

- Inhibition Studies : Apply as a matrix metalloproteinase inhibitor to probe enzymatic mechanisms .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.